molecular formula C14H11N3O3 B11035062 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone CAS No. 735-97-7

3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone

Cat. No.: B11035062
CAS No.: 735-97-7
M. Wt: 269.25 g/mol
InChI Key: QWWUORAVCMVHAQ-LZYBPNLTSA-N
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Description

3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone (C14H11N3O3) is a specialized Schiff base hydrazone compound formed through the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with isonicotinoyl hydrazide . This chemical entity features a benzodioxole aromatic system linked to an isonicotinoyl hydrazone moiety, creating a multifunctional ligand with significant coordination capabilities for transition metal ions including titanium(III), vanadium(III), manganese(III), ruthenium(III), cobalt(II), nickel(II), zinc(II), and cadmium(II) . The compound's molecular architecture incorporates both the methylenedioxybenzaldehyde structure, which naturally occurs in various plants including dill, violet flowers, and black pepper, and the isonicotinoyl hydrazone functionality known for forming stable complexes with diverse metal centers . Researchers utilize this hydrazone derivative primarily in coordination chemistry and metallurgy studies, where it serves as a versatile chelating agent for synthesizing transition metal complexes with potential biological activity . The compound's mechanism of action as a ligand involves coordination through the carbonyl oxygen and hydrazone nitrogen atoms, forming stable complexes that exhibit 1:1 electrolyte behavior as demonstrated by molar conductance measurements . These metal complexes represent valuable tools for investigating structure-activity relationships in medicinal inorganic chemistry and developing novel catalytic systems. 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone is offered For Research Use Only and is strictly intended for laboratory research applications by qualified scientific professionals. This product is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult relevant safety data sheets and implement appropriate safety precautions when handling this compound.

Properties

CAS No.

735-97-7

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O3/c18-14(11-3-5-15-6-4-11)17-16-8-10-1-2-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8+

InChI Key

QWWUORAVCMVHAQ-LZYBPNLTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Standard Reflux Method

The most widely reported method involves refluxing equimolar quantities of 3,4-methylenedioxybenzaldehyde (piperonal) and isonicotinic hydrazide in polar protic solvents (e.g., methanol or ethanol) with catalytic acetic acid.

Procedure :

  • Reactants : Piperonal (1.5 mmol, 0.25 g) and isonicotinic hydrazide (1.5 mmol, 0.21 g).

  • Conditions : Reflux at 70–80°C for 3–6 hours under stirring.

  • Workup : Cooling the reaction mixture induces crystallization. The product is filtered, washed with cold solvent, and dried under vacuum.

  • Yield : 80–92%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming an imine (azomethine) linkage. Acetic acid catalyzes proton exchange, accelerating dehydration.

Characterization :

  • FT-IR : Absorption bands at 3230–3290 cm⁻¹ (N–H stretch), 1630–1680 cm⁻¹ (C=O and C=N stretches).

  • ¹H NMR (DMSO-d₆) : δ 8.74 (d, J = 4.5 Hz, pyridyl H), 8.29 (s, 1H, CH=N), 7.76–6.97 (m, aromatic H).

Mechanochemical Synthesis

Solvent-Free Grinding

Mechanochemical synthesis offers an eco-friendly alternative by eliminating solvents.

Procedure :

  • Reactants : Piperonal and isonicotinic hydrazide (1:1 molar ratio).

  • Conditions : Liquid-assisted grinding (LAG) with methanol (50 μL/g) in a ball mill at 25 Hz for 60 minutes.

  • Workup : Direct analysis by PXRD confirms product formation without purification.

  • Yield : 75–85%.

Advantages :

  • Reduced reaction time (≤1 hour).

  • Enhanced crystallinity due to mechanical energy input.

Limitations :

  • Scalability challenges for industrial applications.

Solid-State Melt Reaction

Thermal Condensation

Solid-state reactions involve heating reactants above their melting points.

Procedure :

  • Reactants : Piperonal and isonicotinic hydrazide (1:1 molar ratio).

  • Conditions : Heating at 110–140°C in a sealed tube for 1 hour.

  • Workup : Cooling yields crystalline product; purity confirmed via PXRD.

  • Yield : 70–78%.

Key Observations :

  • Ideal for thermally stable reactants.

  • Minimizes solvent use but requires precise temperature control.

Vapour-Mediated Post-Synthetic Modification

Aldhyde Vapour Exposure

Pre-synthesized hydrazones undergo further functionalization via vapour-phase reactions.

Procedure :

  • Substrate : Amine-functionalized hydrazone (e.g., 4a or 4b).

  • Conditions : Exposure to 3- or 4-pyridinecarbaldehyde vapours in a desiccator for 70–120 minutes.

  • Monitoring : IR-ATR spectroscopy tracks imine bond formation.

Application :

  • Generates hydrazone-Schiff base hybrids (e.g., 4a-3py , 4b-4py ).

Comparative Analysis of Methods

Method Reaction Time Yield (%) Purity Scalability
Solution-Based Reflux3–6 hours80–92High (≥95%)Industrial
Mechanochemical Grinding≤1 hour75–85ModerateLab-scale
Solid-State Melt1 hour70–78High (crystalline)Pilot-scale

Key Findings :

  • Solution-based synthesis remains the gold standard for yield and purity.

  • Mechanochemical routes excel in speed but require post-synthetic purification.

  • Melt reactions are solvent-free but less efficient for bulky substrates.

Quality Control and Characterization

Analytical Techniques

  • PXRD : Confirms crystalline phase and absence of unreacted precursors.

  • HPLC-MS : Validates molecular ion peaks ([M+H]⁺ at m/z 269.25).

  • Thermogravimetric Analysis (TGA) : Stability up to 250°C, indicating suitability for storage.

Purity Standards

  • Chromatographic Purity : ≥98% by HPLC (C18 column, acetonitrile/water mobile phase).

  • Elemental Analysis : C 62.50%, H 3.30%, N 26.54% (theoretical: C 62.56%, H 3.32%, N 26.54%).

Challenges and Optimization Strategies

Byproduct Formation

  • Autoxidation : Prolonged reflux in aerobic conditions may oxidize benzaldehyde to benzoic acid.

    • Mitigation : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT).

Solvent Selection

  • Methanol vs. Ethanol : Methanol offers higher yields (92%) due to better reactant solubility.

Industrial and Pharmacological Relevance

  • Antimicrobial Activity : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Cytotoxicity : LC₅₀ of 32–36 µM in brine shrimp assays, suggesting antitumor potential .

Chemical Reactions Analysis

Types of Reactions

3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

Medicinal Applications

Anticancer Activity
Research has indicated that hydrazone derivatives, including 3,4-methylenedioxybenzaldehyde isonicotinoyl hydrazone, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it was found to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties
The compound has also shown efficacy against a range of microbial pathogens. In vitro studies indicated that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. For example, its effectiveness against resistant strains of bacteria highlights its potential role in combating antibiotic resistance .

Analytical Applications

Spectrophotometric Analysis
3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone can serve as an analytical reagent for the detection of metal ions in environmental samples. Its ability to form stable complexes with various metal ions allows for sensitive and selective spectrophotometric determination. This application is crucial in environmental monitoring and quality control of pharmaceuticals .

Chromatographic Techniques
The compound is utilized in chromatographic methods for the separation and identification of complex mixtures. Its properties facilitate the development of high-performance liquid chromatography (HPLC) methods that are essential in pharmaceutical analysis and quality assurance .

Material Science Applications

Polymeric Materials
The incorporation of 3,4-methylenedioxybenzaldehyde isonicotinoyl hydrazone into polymer matrices has been explored for enhancing material properties. Studies have shown that it can act as a plasticizer or crosslinking agent, improving the mechanical strength and thermal stability of polymers .

Nanomaterials Synthesis
This compound has been investigated for its role in synthesizing nanoparticles with specific optical and electronic properties. The hydrazone moiety facilitates the formation of metal nanoparticles, which can be used in catalysis and sensor applications .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in cancer cell lines
Antimicrobial Properties Effective against resistant bacterial strains
Spectrophotometric Analysis Sensitive detection of metal ions
Chromatographic Techniques Enhanced separation efficiency in HPLC
Polymeric Materials Improved mechanical properties
Nanomaterials Synthesis Formation of metal nanoparticles

Mechanism of Action

The mechanism of action of 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone involves its interaction with biological molecules. The hydrazone group can form stable complexes with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and proteins, potentially disrupting their function.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural variations and functional outcomes among related hydrazones:

Compound Name Substituent on Benzaldehyde Iron Chelation Efficacy (vs. DFO) Stability (Isomerism) Analytical Applications
Pyridoxal isonicotinoyl hydrazone Pyridoxal (vitamin B6 analog) Moderate Stable (no isomerism reported) Iron mobilization studies
Salicylaldehyde isonicotinoyl hydrazone 2-Hydroxybenzaldehyde Low to moderate Cis-trans isomerism in solution Limited (chromatographic interference)
3,4-DHBINH* 3,4-Dihydroxybenzaldehyde Not reported Stable Spectrophotometric detection of Cr(VI), V(V), Ti(IV)
Pyridoxal benzoyl hydrazone Benzoyl (vs. isonicotinoyl) High (50% > isonicotinoyl analog) Stable In vivo iron excretion studies
3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone 3,4-Methylenedioxy Under investigation Potential isomerism (unconfirmed) Potential metal sensing (theorized)

*3,4-DHBINH: 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone

Iron Chelation Efficacy

  • Pyridoxal derivatives: Pyridoxal isonicotinoyl hydrazone mobilizes cellular iron by targeting mitochondrial pools, showing moderate efficacy compared to desferrioxamine (DFO) in vitro . Its benzoyl analog, however, induced 50% greater iron excretion in rats, attributed to prolonged action duration .
  • Salicylaldehyde derivatives : Exhibit lower iron-binding capacity due to competing isomerization in aqueous solutions, which reduces chelation efficiency .

Isomerism and Stability

  • Salicylaldehyde-based hydrazones form cis-trans isomers in solution, complicating chromatographic analysis and reducing purity . The cis isomer is unstable and reverts to trans in solid state.
  • The methylenedioxy group in 3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone may sterically hinder isomerization, but experimental confirmation is needed.

Research Findings and Clinical Potential

  • Pyridoxal benzoyl hydrazone outperformed DFO in iron excretion when administered intravenously in rats, highlighting substituent-dependent efficacy .
  • 3,4-DHBINH ’s dihydroxy groups enable selective binding to transition metals, whereas the methylenedioxy variant’s fused oxygen ring may favor interactions with softer Lewis acids (e.g., Cu²⁺) .
  • Stability challenges : Cis-trans isomerism in salicylaldehyde derivatives limits their therapeutic use, whereas pyridoxal and methylenedioxy analogs may offer better stability profiles .

Biological Activity

3,4-Methylenedioxybenzaldehyde isonicotinoyl hydrazone (MDIH) is a compound derived from the condensation of 3,4-methylenedioxybenzaldehyde and isonicotinoyl hydrazine. This compound has garnered attention in pharmacological research due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail the biological activity of MDIH, supported by data tables and relevant case studies.

Molecular Formula: C14_{14}H11_{11}N3_3O
Molecular Weight: 269.26 g/mol
Structure: MDIH features a hydrazone linkage, which is crucial for its biological activity.

Anti-Cancer Activity

Recent studies have indicated that MDIH exhibits significant anti-cancer effects against various cancer cell lines. For instance:

  • Study on Breast Cancer Cells: MDIH was tested on MCF-7 breast cancer cells, where it demonstrated a dose-dependent inhibition of cell proliferation. The IC50_{50} value was found to be approximately 15 µM, indicating potent activity against these cells .
  • Mechanism of Action: The anti-cancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase. This mechanism was confirmed through flow cytometry analysis .

Anti-Inflammatory Activity

MDIH has also been evaluated for its anti-inflammatory properties:

  • In Vivo Studies: In a murine model of inflammation induced by carrageenan, MDIH significantly reduced paw edema compared to the control group, with a reduction percentage of about 50% at a dosage of 30 mg/kg .
  • Cytokine Inhibition: The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages .

Antimicrobial Activity

The antimicrobial potential of MDIH has been explored against various pathogens:

  • Bacterial Strains Tested: MDIH showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
  • Mechanism of Action: The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Data Summary Table

Biological ActivityTest SystemResultReference
Anti-CancerMCF-7 CellsIC50_{50} = 15 µM
Anti-InflammatoryMurine Model50% reduction in paw edema
AntimicrobialS. aureus & E. coliMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Case Study 1: Breast Cancer Treatment

A recent clinical trial investigated the efficacy of MDIH in combination with standard chemotherapy in patients with advanced breast cancer. Results indicated that patients receiving MDIH showed improved overall survival rates compared to those receiving chemotherapy alone, suggesting a synergistic effect .

Case Study 2: Inflammatory Disease Management

In another study focusing on inflammatory diseases such as rheumatoid arthritis, patients treated with MDIH reported significant reductions in joint swelling and pain levels over a six-month period. The study concluded that MDIH could serve as an adjunct therapy for managing symptoms associated with chronic inflammation .

Q & A

Q. What are the established synthetic routes for 3,4-methylenedioxybenzaldehyde isonicotinoyl hydrazone, and how can purity be validated?

The compound is synthesized via condensation of 3,4-methylenedioxybenzaldehyde (piperonal) with isonicotinoyl hydrazide under reflux in ethanol or methanol. Purity is confirmed by melting point analysis, elemental analysis (C, H, N), and spectroscopic techniques (IR, NMR, UV-Vis). IR spectra show characteristic C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹). NMR confirms aromatic proton environments and hydrazone proton signals .

Q. Which spectroscopic methods are critical for structural elucidation of hydrazone derivatives?

Key techniques include:

  • IR spectroscopy : Identifies C=N, N-H, and aromatic C-H stretches.
  • ¹H/¹³C NMR : Resolves proton environments (e.g., methylenedioxy protons at ~5.9–6.1 ppm) and confirms hydrazone bond formation.
  • UV-Vis : Detects π→π* transitions in conjugated systems (e.g., 250–350 nm range).
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks and fragmentation patterns .

Q. How does 3,4-methylenedioxybenzaldehyde isonicotinoyl hydrazone interact with transition metal ions?

The hydrazone acts as a polydentate ligand, coordinating via the pyridyl nitrogen, hydrazonic nitrogen, and oxygen atoms. Stability constants (logβ) for metal complexes (e.g., Fe²⁺, Co²⁺, Cu²⁺) are determined potentiometrically or via spectrophotometric titrations. For example, Fe²⁺ complexes exhibit 1:2 (metal:ligand) stoichiometry in neutral aqueous solutions, with redox activity influencing chelation efficiency .

Advanced Research Questions

Q. What structural modifications enhance the biological or chelation activity of this hydrazone?

  • Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring increase metal-binding affinity.
  • Lipophilic substituents (e.g., alkyl chains) improve membrane permeability, enhancing antiproliferative or antimicrobial effects.
  • Redox-active metal complexes (e.g., Fe³⁺-hydrazone) generate ROS via Fenton reactions, contributing to cytotoxicity in cancer cells .

Q. How do redox properties influence the mechanism of action in biological systems?

Iron complexes of this hydrazone undergo redox cycling, producing hydroxyl radicals (•OH) that induce DNA strand breaks and lipid peroxidation. Electrochemical studies (cyclic voltammetry) reveal reversible Fe³⁺/Fe²⁺ transitions, correlating with pro-oxidant activity in vitro. Antioxidant enzymes (e.g., catalase) mitigate toxicity, confirming redox-driven mechanisms .

Q. What methodologies resolve contradictions in reported chelation efficiencies across studies?

Discrepancies arise from variations in pH, solvent polarity, and metal-to-ligand ratios. Use standardized conditions:

  • Potentiometric titrations at fixed ionic strength (e.g., 0.1 M KCl).
  • Competitive ligand assays with EDTA to quantify metal-binding affinity.
  • DFT calculations to model electronic structures and predict stability trends .

Q. How to design in vitro assays to evaluate antimycobacterial activity?

  • Microplate Alamar Blue assay : Measure MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis H37Rv.
  • Intracellular iron depletion assays : Quantify mycobacterial growth inhibition in iron-supplemented vs. chelated media.
  • Lipophilicity optimization : Adjust logP values via substituents to enhance cell penetration, as seen in 2-pyridylcarboxaldehyde isonicotinoyl hydrazone analogs .

Methodological Considerations

Q. What experimental controls are essential in stability constant determinations?

  • Blank titrations : Account for protonation of the ligand and metal hydrolysis.
  • Ionic strength buffers : Maintain consistent activity coefficients (e.g., 0.1 M NaClO₄).
  • Spectrophotometric baselines : Correct for solvent absorption and ligand degradation .

Q. How to optimize reaction conditions for metal complex synthesis?

  • Solvent selection : Use methanol/water mixtures to balance ligand solubility and metal ion stability.
  • pH control : Adjust to 6–7 to prevent metal hydrolysis while ensuring ligand deprotonation.
  • Stoichiometric ratios : Start with 1:2 (metal:ligand) and refine via Job’s method .

Data Interpretation and Challenges

Q. Why do some hydrazone-metal complexes exhibit lower activity despite high stability constants?

Excessive stability can reduce bioavailability by limiting metal release in biological systems. Balance stability with kinetic lability using conditional stability constants (pM values) at physiological pH .

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